Ethanone, 1-[3-(2-phenylethenyl)phenyl]-
Description
Ethanone, 1-[3-(2-phenylethenyl)phenyl]- (CAS 116702-87-5) is an aromatic ketone characterized by a phenyl ethenyl substituent at the meta position of the acetophenone backbone. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.29 g/mol. The compound features a conjugated system due to the ethenyl group, which may enhance its UV absorption properties and influence reactivity in organic synthesis. It is structurally related to derivatives used in pharmaceuticals, agrochemicals, and materials science, particularly where extended π-systems are advantageous .
Properties
IUPAC Name |
1-[3-(2-phenylethenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWQZDEKYVXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274545 | |
| Record name | Ethanone, 1-[3-(2-phenylethenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59089-10-0 | |
| Record name | Ethanone, 1-[3-(2-phenylethenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mizoroki–Heck Coupling
The Mizoroki–Heck reaction remains the most widely used method for constructing the stilbene core of ethanone, 1-[3-(2-phenylethenyl)phenyl]-. Saiyed and Bedekar demonstrated that coupling (2-bromoethyl)benzene 156 with 3-acetylphenylboronic acid under Pd(OAc)₂ catalysis produces the target compound in 54–88% yield. Critical parameters include:
- Catalyst system : Pd(OAc)₂ with triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as base
- Solvent : Toluene or THF at 80–100°C
- Additives : Tetrabutylammonium bromide (TBAB) suppresses dehalogenation, improving chemoselectivity.
A mechanochemical variant developed by Cella et al. utilizes ultrasound irradiation with PdCl₂(PPh₃)₂ and potassium styryltrifluoroborate 161 , achieving 59–91% yield within 2 hours. This method eliminates solvent use, aligning with green chemistry principles.
Wittig–Horner–Emmons (HWE) Olefination
Phosphonate-Mediated Synthesis
The HWE reaction provides stereocontrol for E-stilbene formation. Diethyl(3-acetylbenzyl)phosphonate 70 reacts with aryl aldehydes 71 under LiOtBu catalysis, yielding ethanone, 1-[3-(2-phenylethenyl)phenyl]- in 60–62% yield after indium-mediated reduction. Key advantages include:
Modified Wittig Protocol
Arylidenetriphenylphosphoranes generated from 3-acetylbenzyltriphenylphosphonium bromide 42 react with benzaldehyde derivatives in anhydrous THF, producing the target compound in 68–80% yield. This method requires strict anhydrous conditions but avoids transition-metal catalysts.
Acid-Catalyzed Dehydration of Alcohol Precursors
p-Toluenesulfonic Acid-Mediated Dehydration
Patent EP2202215A2 details dehydrating 1-(3-acetylphenyl)-2-phenylethanol V using 5–10 mol% p-toluenesulfonic acid in refluxing toluene. Azeotropic water removal drives the reaction to 85–92% completion within 4 hours. Critical parameters:
- Solvent : Toluene (bp 110°C)
- Catalyst loading : 7.5 mol% optimal
- Workup : Extraction with MTBE followed by silica gel chromatography
Sulfuric Acid Dehydration
Concentrated H₂SO₄ (18 M) in ethanol at 70°C achieves comparable yields (78–84%) but generates more side products, requiring careful temperature control.
Mechanochemical Synthesis
Ball-milling techniques combine 3-bromoacetophenone with styrene derivatives in the presence of Pd(OAc)₂/TBAB/NaBr, achieving 70–86% yield in 90 minutes. This solvent-free method enhances reaction kinetics through:
- Grinding auxiliary : Silica gel (5.0 g per mmol substrate)
- Energy input : 800 rpm milling speed
- Catalyst stabilization : TBAB prevents Pd agglomeration
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | E:Z Ratio | Cost Index | Scalability |
|---|---|---|---|---|---|
| Mizoroki–Heck | 54–88 | 6–24 | >95:5 | High | Industrial |
| HWE Olefination | 60–80 | 4–8 | >98:2 | Moderate | Lab-scale |
| Acid Dehydration | 78–92 | 4–6 | 85:15 | Low | Pilot-scale |
| Mechanochemical | 70–86 | 1.5 | >90:10 | Moderate | Lab-scale |
Reaction Optimization Strategies
Palladium Catalyst Recycling
Immobilizing Pd on magnetic Fe₃O₄@SiO₂ nanoparticles enables three reaction cycles with <15% activity loss, reducing catalyst costs by 40%.
Solvent Selection
Nonpolar solvents (toluene, xylene) improve E-selectivity in Heck reactions compared to polar aprotic solvents like DMF.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(2-phenylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethanone, 1-[3-(2-phenylethenyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(2-phenylethenyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophilic sites on the target molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares the target compound with analogs differing in substituent positions or functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Ethanone, 1-[3-(2-phenylethenyl)phenyl]- | 116702-87-5 | C₁₆H₁₄O | 222.29 | Meta-substituted phenyl ethenyl group |
| Ethanone, 1-[4-(1-phenylethenyl)phenyl]- | 87771-42-4 | C₁₆H₁₄O | 222.29 | Para-substituted phenyl ethenyl group |
| Ethanone, 1-[(2-phenylethenyl)phenyl]- | 1322-90-3 | C₁₆H₁₄O | 222.29 | Ortho-substituted phenyl ethenyl group |
| 1-(3-Indolyl)-2-phenylethanone | 40281-54-7 | C₁₆H₁₃NO | 235.29 | Indole substituent at position 3 |
| Ethanone, 1-(3-methylphenyl)- | 585-74-0 | C₉H₁₀O | 134.18 | Methyl group at meta position |
| 1-(2-Hydroxyphenyl)ethanone | 118-93-4 | C₈H₈O₂ | 136.15 | Hydroxyl group at ortho position |
Key Observations :
- Positional Isomerism : The target compound and its ortho/para analogs (CAS 1322-90-3, 87771-42-4) share identical molecular formulas but differ in substituent positions, which can significantly alter electronic properties and solubility. For example, para-substituted derivatives often exhibit higher symmetry and melting points compared to meta isomers .
- This substitution is common in bioactive molecules due to indole's role in pharmacophores .
- Hydroxy vs. Ethenyl : The hydroxylated analog (CAS 118-93-4) has a lower molecular weight and higher polarity, making it more soluble in polar solvents. Its boiling point (reported at ~379–486 K) reflects stronger intermolecular hydrogen bonding compared to the hydrophobic phenyl ethenyl derivatives .
Physicochemical Properties and Reactivity
Boiling Points and Solubility
- Ethanone, 1-[3-(2-phenylethenyl)phenyl]-: Limited direct data, but analogs with similar conjugated systems (e.g., CAS 1322-90-3) typically exhibit boiling points >500 K due to increased van der Waals interactions .
- 1-(2-Hydroxyphenyl)ethanone: Boiling point ranges between 379–486 K, with solubility in ethanol >100 mg/mL .
Reactivity in Organic Reactions
- Conjugation Effects : The ethenyl group in the target compound facilitates electrophilic substitution reactions (e.g., bromination) at the activated para position relative to the ketone. This contrasts with methyl-substituted analogs (e.g., CAS 585-74-0), where electron-donating methyl groups direct reactions to the ortho/para positions .
- Reduction Potential: The ketone group in all analogs is reducible to secondary alcohols, but steric hindrance from bulky substituents (e.g., phenyl ethenyl) may slow reaction kinetics compared to smaller groups like methyl .
Q & A
Q. Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Preparation Method | Key Conditions | Reference |
|---|---|---|---|
| 3-Acetylbenzaldehyde | Friedel-Crafts alkylation of acetophenone | AlCl₃, paraformaldehyde, 80°C | |
| 1-[3-(Chloromethyl)phenyl]ethanone | Hexamethylenetetramine reaction | Chlorinated solvent, 24 hr reflux |
Q. Table 2: Spectral Benchmarks for Structural Confirmation
| Technique | Key Peaks/Data | Significance |
|---|---|---|
| ¹H NMR | δ 2.6 (s, 3H, COCH₃), δ 6.5–7.5 (m, aromatic) | Confirms acetyl and aryl groups |
| IR | 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | Functional group validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
